molecular formula C13H16N2O8 B12779802 (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil CAS No. 130351-62-1

(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil

Cat. No.: B12779802
CAS No.: 130351-62-1
M. Wt: 328.27 g/mol
InChI Key: YOJOKHXODXHCBB-JKIHDMHCSA-N
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Description

(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil typically involves multi-step organic reactions. The starting materials are usually simple sugars and uracil derivatives. The key steps may include:

    Glycosylation: The attachment of the sugar moiety to the uracil base.

    Vinylation: Introduction of the carboxyvinyl group.

    Hydroxymethylation: Addition of the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is studied for its unique structural properties and reactivity.

Biology

In biology, this compound may be investigated for its interactions with enzymes and nucleic acids.

Medicine

In medicine, nucleoside analogs like this compound are explored for their potential as antiviral and anticancer agents.

Industry

In industry, such compounds may be used in the synthesis of more complex molecules or as intermediates in pharmaceutical production.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Zidovudine: An antiviral drug used to treat HIV.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

Uniqueness

What sets (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil apart is its specific structural features, such as the carboxyvinyl and hydroxymethyl groups, which may confer unique biological activities and therapeutic potential.

Properties

130351-62-1

Molecular Formula

C13H16N2O8

Molecular Weight

328.27 g/mol

IUPAC Name

(E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid

InChI

InChI=1S/C13H16N2O8/c16-4-7-8(5-17)23-12(10(7)20)15-3-6(1-2-9(18)19)11(21)14-13(15)22/h1-3,7-8,10,12,16-17,20H,4-5H2,(H,18,19)(H,14,21,22)/b2-1+/t7-,8-,10+,12-/m1/s1

InChI Key

YOJOKHXODXHCBB-JKIHDMHCSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CC(=O)O

Origin of Product

United States

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